molecular formula C16H17I B2701299 4-tert-Butyl-4'-iodobiphenyl CAS No. 320339-03-5

4-tert-Butyl-4'-iodobiphenyl

Cat. No.: B2701299
CAS No.: 320339-03-5
M. Wt: 336.216
InChI Key: HPIHETXXQCHXAU-UHFFFAOYSA-N
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Description

4-tert-Butyl-4’-iodobiphenyl is an organic compound with the molecular formula C16H17I. It is a biphenyl derivative where one of the phenyl rings is substituted with a tert-butyl group and the other with an iodine atom. This compound is known for its applications in organic synthesis and materials science due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-tert-Butyl-4’-iodobiphenyl can be synthesized through various methods. One common approach involves the iodination of 4-tert-butylbiphenyl using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, often at room temperature, to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of 4-tert-Butyl-4’-iodobiphenyl may involve large-scale iodination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butyl-4’-iodobiphenyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-tert-Butyl-4’-iodobiphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-Butyl-4’-iodobiphenyl largely depends on its role in specific chemical reactions. In coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Uniqueness: 4-tert-Butyl-4’-iodobiphenyl is unique due to the combination of the tert-butyl and iodine substituents, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in both synthetic and materials chemistry .

Properties

IUPAC Name

1-tert-butyl-4-(4-iodophenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17I/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17)11-7-13/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIHETXXQCHXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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